![molecular formula C18H22ClN3O2 B2529643 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1311738-36-9](/img/structure/B2529643.png)
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CCMI, and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of CCMI involves the selective inhibition of the T-type calcium channel. This channel is involved in the regulation of neuronal excitability, and its dysfunction has been implicated in a variety of neurological disorders. By blocking this channel, CCMI can reduce neuronal excitability and potentially alleviate symptoms associated with these disorders.
Biochemical and Physiological Effects:
CCMI has been found to exhibit a range of biochemical and physiological effects. In addition to its selective inhibition of the T-type calcium channel, CCMI has also been shown to have an effect on other ion channels, such as the L-type calcium channel and the sodium channel. These effects can have a range of physiological consequences, including the regulation of blood pressure and the modulation of pain perception.
实验室实验的优点和局限性
CCMI has several advantages for use in lab experiments. It is a highly selective inhibitor of the T-type calcium channel, which makes it a valuable tool for investigating the role of this channel in various physiological processes. Additionally, CCMI has been shown to be relatively stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also limitations to the use of CCMI in lab experiments. For example, it can be difficult to control the concentration of CCMI in experiments, and it may not be effective in all experimental systems.
未来方向
There are many potential future directions for research on CCMI. One area of interest is the development of more selective and potent inhibitors of the T-type calcium channel. This could lead to the development of new treatments for neurological disorders that are associated with dysfunction of this channel. Additionally, CCMI could be used in combination with other compounds to investigate the role of multiple ion channels in physiological processes. Finally, further research could be conducted to investigate the potential applications of CCMI in other areas of scientific research, such as cancer biology or cardiovascular disease.
合成方法
The synthesis of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 2-chlorophenylamine with morpholine to form 2-(2-chlorophenyl)morpholine. This compound is then reacted with 1-cyanocyclopentanecarboxylic acid to form the final product, CCMI. The synthesis of CCMI has been optimized over the years to improve yield and purity, and it is now possible to produce this compound in large quantities.
科学研究应用
CCMI has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of CCMI as a tool to study the role of certain ion channels in the brain. CCMI has been shown to selectively block the T-type calcium channel, which is involved in a variety of physiological processes, including the regulation of neuronal excitability. By blocking this channel, CCMI can be used to investigate the role of T-type calcium channels in various neurological disorders, such as epilepsy and neuropathic pain.
属性
IUPAC Name |
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-15-6-2-1-5-14(15)16-11-22(9-10-24-16)12-17(23)21-18(13-20)7-3-4-8-18/h1-2,5-6,16H,3-4,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKOYMURTLMOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

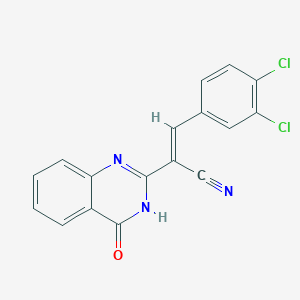
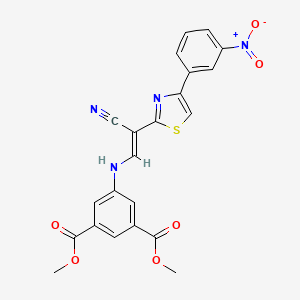

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)
![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)
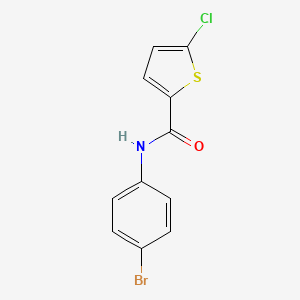
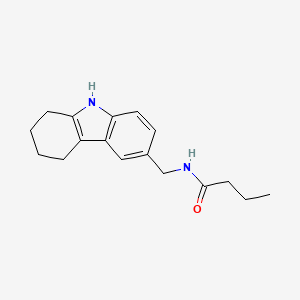

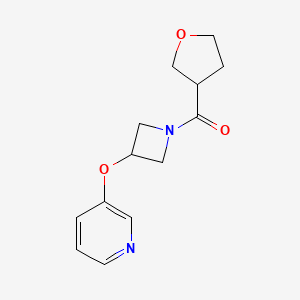
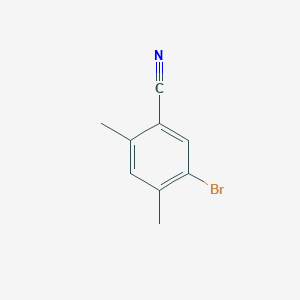
![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)